

Application Notes and Protocols: 3-Nitro-2-Butanol in Drug Metabolism Research

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Compound Focus: 3-Nitro-2-butanol

CAS No.: 6270-16-2

Cat. No.: S1532745

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Chemical Identification and Properties

3-Nitro-2-butanol (CAS Registry Number: 6270-16-2) is an organic compound belonging to the nitro-alcohol family, which has emerged as a valuable compound in pharmaceutical and metabolic research. This transparent liquid possesses a potent scent and serves multiple purposes in scientific investigations, functioning both as a reagent for synthesizing organic compounds and as a catalyst in polymer production [1].

Physicochemical Properties

The table below summarizes the key physicochemical properties of **3-Nitro-2-butanol**:

Table 1: Physicochemical Properties of **3-Nitro-2-butanol** [2] [3] [4]

Property	Value	Unit	Source/Notes
Molecular Formula	C ₄ H ₉ NO ₃	-	-
Molecular Weight	119.12	g/mol	-

Property	Value	Unit	Source/Notes
Physical State	Liquid	-	-
Density	1.1	g/mL at 25°C	-
Boiling Point	55	°C at 0.5 mmHg	-
Refractive Index	n ²⁰ /D 1.441	-	-
Flash Point	91	°C (closed cup)	-
Water Solubility	No data available	-	-
Melting Point	21.25	°C	Estimate

The compound's structure features both **hydroxyl** and **nitro** functional groups, enabling participation in various chemical transformations [2]. The SMILES string for **3-Nitro-2-butanol** is CC(O)C(C)[N+]([O-])=O [2].

Safety and Handling Protocols

Hazard Identification

3-Nitro-2-butanol requires careful handling as it presents specific hazards [3]:

- Causes skin irritation (H315)
- Causes serious eye irritation (H319)
- May cause respiratory irritation (H335)

The NFPA 704 hazard classification rates Health at **1**, Flammability at **2**, and Reactivity at **0** [3].

Personal Protective Equipment (PPE)

The following minimum PPE is required when handling this compound [3]:

- **Eye Protection:** Safety glasses with side-shields
- **Hand Protection:** Compatible chemical-resistant gloves
- **Respiratory Protection:** Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges where risk assessment shows air-purifying respirators are appropriate
- **Body Protection:** Impervious clothing

Safe Handling Procedures

Handling Precautions [3]:

- Avoid contact with skin and eyes
- Avoid inhalation of vapor or mist
- Keep away from sources of ignition - No smoking
- Take measures to prevent the buildup of electrostatic charge
- Handle in accordance with good industrial hygiene and safety practice
- Wash hands before breaks and at the end of the workday

Storage Conditions [3]:

- Keep container tightly closed in a dry and well-ventilated place
- Store in a cool place
- Keep away from heat, flames, and sparks

First Aid Measures

Table 2: First Aid Measures for **3-Nitro-2-butanol** Exposure [3]

Exposure Route	First Aid Measures
Inhalation	Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact	Wash off with soap and plenty of water. Consult a physician.
Eye Contact	Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

Exposure Route	First Aid Measures
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Protocols and Research Applications

Protocol 1: Oxidation Catalysis Study

3-Nitro-2-butanol undergoes oxidation catalyzed by the **nitroalkane oxidase** enzyme isolated from extracts of *Fusarium oxysporum* [2]. This protocol outlines the experimental procedure for studying this oxidation process.

Materials:

- **3-Nitro-2-butanol** (CAS 6270-16-2)
- Nitroalkane oxidase enzyme from *Fusarium oxysporum*
- Appropriate buffer solution (e.g., phosphate buffer, pH 7.0-7.5)
- Spectrophotometer or HPLC system for analysis

Procedure:

- Prepare the enzyme extract from *Fusarium oxysporum* using standard protein extraction protocols
- Set up reaction mixtures containing:
 - 50 mM buffer (pH 7.0-7.5)
 - 1-10 mM **3-Nitro-2-butanol**
 - Enzyme extract (0.1-1.0 mg/mL)
- Incubate at 30°C with continuous shaking
- Monitor reaction progress by:
 - Measuring absorbance changes spectrophotometrically
 - OR using HPLC to quantify substrate disappearance and product formation
- Analyze data to determine kinetic parameters (K_m , V_{max})

Protocol 2: Study of Oxime Oxidation in Liver Microsomes

3-Nitro-2-butanol has been used to study the mechanism of oxidation of methylethylketoxime and acetoxime in liver microsomes from rats, mice, and humans [2]. This protocol enables investigation of Phase I metabolism.

Materials:

- **3-Nitro-2-butanol**
- Liver microsomes from rats, mice, and/or humans
- NADPH-regenerating system
- Substrates: methylethylketoxime, acetoxime
- Incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- Analytical instrumentation (HPLC-MS/MS)

Procedure:

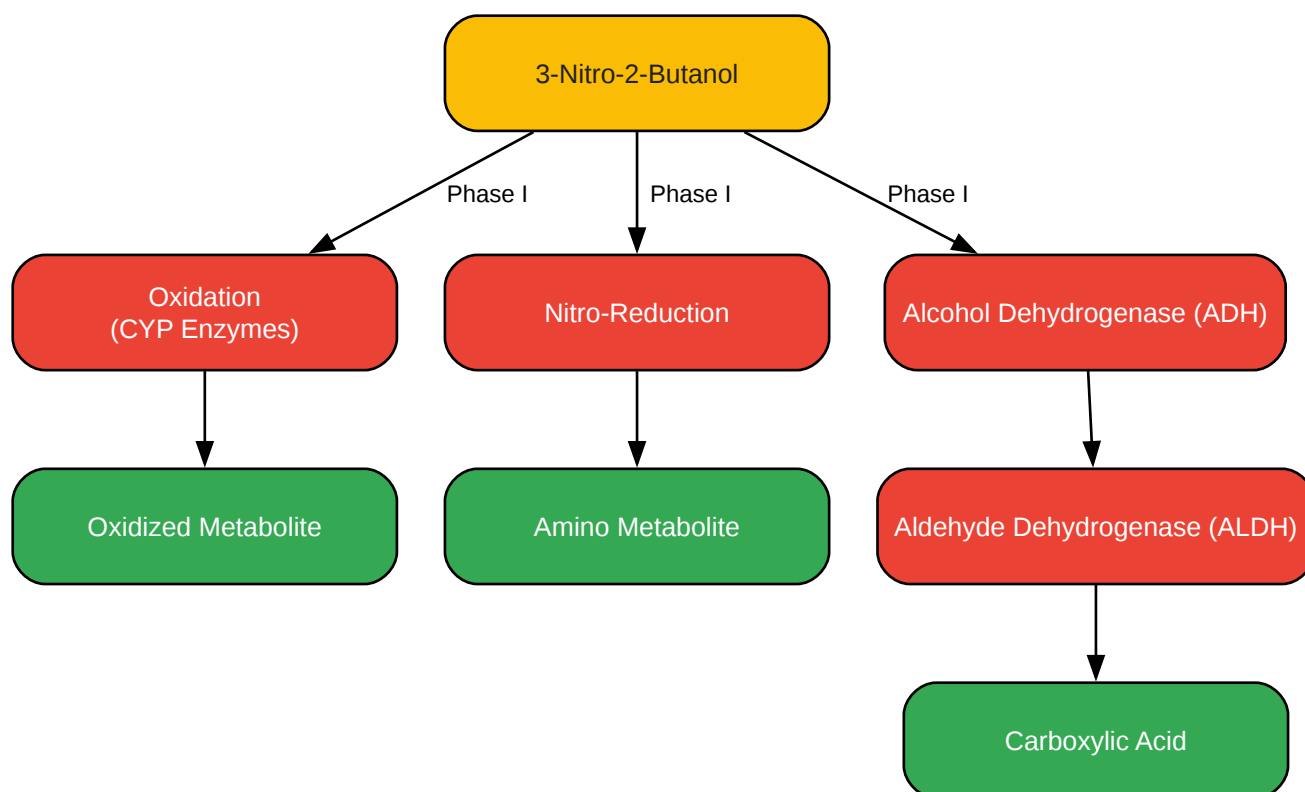
- Prepare microsomal incubation mixtures containing:
 - 0.1-1.0 mg/mL liver microsomes
 - 1 mM NADPH-regenerating system
 - 50-500 μ M substrate (methylethylketoxime or acetoxime)
 - **3-Nitro-2-butanol** (concentration to be optimized)
 - Incubation buffer
- Incubate at 37°C with gentle shaking
- Terminate reactions at appropriate time points (e.g., 0, 15, 30, 60, 120 minutes)
- Analyze metabolites using HPLC-MS/MS
- Compare metabolic profiles across species

Metabolic Pathways and Mechanisms

Phase I Metabolism Overview

Drug metabolism occurs primarily in the **liver** and is classified as either **Phase I** (functionalization) or **Phase II** (conjugation) metabolism [5]. Phase I metabolism involves reactions such as oxidation, reduction, and hydrolysis, which introduce or reveal functional groups to make drugs more water-soluble [5].

The **cytochrome P450 (CYP)** enzyme family performs over 75% of Phase I metabolism, with CYP3A4 and CYP2D6 being the most abundant isoforms [5]. These heme-coupled monooxygenases facilitate electron transfer through different oxidation states of iron [5].



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Figure 1: Potential Phase I Metabolic Pathways of 3-Nitro-2-butanol. The compound may undergo oxidation via CYP enzymes, nitro-reduction, or sequential oxidation through alcohol and aldehyde dehydrogenases. [5]

Experimental Pathway Investigation

The metabolic fate of **3-Nitro-2-butanol** can be studied using **in vitro** systems including:

- **Liver Microsomes:** Vesicle-like pieces of endoplasmic reticulum containing CYP enzymes [5]
- **Recombinant CYP Enzymes:** Individual cytochrome P450 isoforms to determine enzyme-specific metabolism
- **Hepatocytes:** Whole liver cells containing complete metabolic systems

Table 3: Key Enzymes in Phase I Drug Metabolism [5]

Enzyme	Function	Role in Metabolism
Cytochrome P450 (CYP)	Heme-coupled monooxygenase	Primary catalyst for oxidation reactions
Alcohol Dehydrogenase (ADH)	Oxidizes alcohols to aldehydes	Reversible reaction; requires NAD+
Aldehyde Dehydrogenase (ALDH)	Oxidizes aldehydes to carboxylic acids	Irreversible reaction

Research Applications and Significance

Synthetic Applications

3-Nitro-2-butanol serves as a valuable building block in organic synthesis with the following applications [1]:

- **Reagent** for synthesizing various organic compounds
- **Catalyst** in the production of polymers and other materials
- **Precursor** in the synthesis of fluorescent dyes for scientific applications

Drug Metabolism Research

In drug metabolism studies, **3-Nitro-2-butanol** provides a model compound for investigating [2]:

- **Oxime oxidation mechanisms** in mammalian systems
- **Species-specific metabolism** (rat, mouse, human comparisons)
- **Enzyme kinetics** of nitroalkane-oxidizing enzymes

Data Analysis and Interpretation

Analytical Method Development

For studying **3-Nitro-2-butanol** metabolism, the following analytical approaches are recommended:

Chromatographic Methods:

- **Reverse-phase HPLC** with UV/Vis detection
- **LC-MS/MS** for sensitive detection and structural identification
- **GC-MS** for volatile derivatives

Spectroscopic Methods:

- **Mass spectrometry** for structural characterization [4]
- **NMR spectroscopy** for metabolite identification

Metabolic Profiling

When conducting metabolism studies with **3-Nitro-2-butanol**:

- Monitor both **parent compound depletion** and **metabolite formation**
- Identify **major metabolic pathways** through kinetic analysis
- Compare **interspecies differences** in metabolic profiles
- Investigate **potential enzyme inhibition or induction** effects

Troubleshooting and Technical Notes

Common Experimental Challenges

- **Low Aqueous Solubility:** Prepare stock solutions in appropriate water-miscible organic solvents (e.g., DMSO, ethanol) while maintaining final organic solvent concentration below 1% [3]
- **Compound Stability:** Store **3-Nitro-2-butanol** under recommended conditions and prepare fresh solutions frequently to prevent degradation [3]
- **Enzyme Activity Variability:** Use positive control substrates to validate enzyme activity in metabolic incubations

Optimization Recommendations

- **Concentration Range:** Test **3-Nitro-2-butanol** across a broad concentration range (1-500 μ M) to establish linear metabolic conditions
- **Incubation Time:** Conduct time-course experiments to identify optimal incubation periods
- **Enzyme Source:** Compare metabolic profiles across different enzyme sources (e.g., human vs. animal liver microsomes)

Conclusion

3-Nitro-2-butanol represents a chemically interesting compound with specific applications in drug metabolism research, particularly for studying oxidation mechanisms and interspecies metabolic differences. The protocols outlined herein provide a foundation for investigating its metabolic fate and enzymatic transformations. Researchers should adhere to appropriate safety precautions when handling this compound and validate analytical methods for specific research applications.

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References

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